![molecular formula C8H12N2 B051036 N-Methyl-1-(pyridin-3-YL)ethanamine CAS No. 120741-33-5](/img/structure/B51036.png)
N-Methyl-1-(pyridin-3-YL)ethanamine
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Overview
Description
“N-Methyl-1-(pyridin-3-YL)ethanamine” is a chemical compound with the molecular formula C8H12N2 . It is used in research and has a molecular weight of 136.19 .
Molecular Structure Analysis
The molecular structure of “N-Methyl-1-(pyridin-3-YL)ethanamine” consists of a pyridine ring attached to an ethylamine group via a methyl group . The compound has a planar structure due to the sp2 hybridization of the nitrogen atom in the pyridine ring .Physical And Chemical Properties Analysis
“N-Methyl-1-(pyridin-3-YL)ethanamine” is a solid compound . It should be stored in a dark place, under an inert atmosphere, and at room temperature .Scientific Research Applications
Antifungal Activity
N-Methyl-1-(pyridin-3-YL)ethanamine has been used in the synthesis of antifungal compounds. A series of N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides were synthesized and exhibited moderate antifungal activities .
Kinase Inhibitor
The compound has been used in the synthesis of pexidartinib, a kinase inhibitor drug used for the treatment of symptomatic tenosynovial giant cell tumor (TGCT), a rare type of joint tumor . It acts by inhibiting multiple receptor tyrosine kinases including colony-stimulating factor-1 receptor (CSF-1R), c-Kit proto-oncogene proteins (c-Kit) and fms-like tyrosine kinase-3 (Flt-3) .
Cortisol-Sparing CYP11B2 Inhibitor
N-Methyl-1-(pyridin-3-YL)ethanamine has been used in the development of cortisol-sparing CYP11B2 inhibitors . This property of the compound prompted its development in Cushing’s disease .
Synthesis of Novel Pyrimidin-2-yl Compounds
The compound has been used in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl compounds . The ADME characteristics of the final synthesized compounds were analyzed using SwissADME and ADMETlab 2 servers to identify the safest and most promising drug candidate .
Anti-Tubercular Agents
N-Methyl-1-(pyridin-3-YL)ethanamine has been used in the design and synthesis of substituted-N-(6-(4-chlorophenyl)pyrimidin-2-yl)amines as potent anti-tubercular agents . Cell viability was measured by in vitro MTT assay .
Safety And Hazards
properties
IUPAC Name |
N-methyl-1-pyridin-3-ylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7(9-2)8-4-3-5-10-6-8/h3-7,9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLMQQMCVLCCOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588361 |
Source
|
Record name | N-Methyl-1-(pyridin-3-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1-(pyridin-3-YL)ethanamine | |
CAS RN |
120741-33-5 |
Source
|
Record name | N-Methyl-1-(pyridin-3-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl[1-(pyridin-3-yl)ethyl]amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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